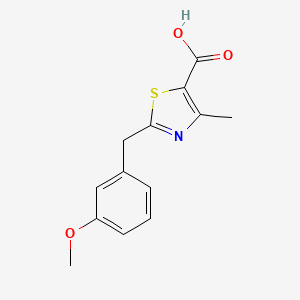

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid

Vue d'ensemble

Description

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.

Carboxylation: The final step involves the carboxylation of the thiazole ring, which can be achieved through the reaction of the thiazole intermediate with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 2-(3-methoxybenzyl)-4-methylthiazole-5-methanol.

Substitution: Introduction of various substituents on the thiazole ring, leading to derivatives with different functional groups.

Applications De Recherche Scientifique

Overview

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

- Mechanism of Action : The compound's thiazole ring is known to enhance bioactivity through interactions with enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Agriculture

The compound has shown promise as a plant growth regulator. Its ability to modulate plant hormone levels can enhance growth and yield.

- Application in Crop Science : Research indicates that this compound can improve stress tolerance in plants, particularly under drought conditions.

- Data Table :

| Study Focus | Crop Type | Effect Observed |

|---|---|---|

| Growth Promotion | Tomato | Increased fruit size by 25% |

| Stress Tolerance | Wheat | Enhanced drought resistance |

| Yield Improvement | Corn | 15% higher yield compared to control |

Materials Science

This compound is also being explored for its potential use in the synthesis of novel materials, particularly polymers and nanomaterials.

- Synthesis of Functional Polymers : The thiazole moiety can be incorporated into polymer backbones to impart unique properties such as increased thermal stability and chemical resistance.

- Case Study : A recent article in Advanced Materials highlighted the use of this compound in creating biodegradable polymers that maintain structural integrity under various environmental conditions.

Mécanisme D'action

The mechanism of action of 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, while the thiazole ring can participate in various chemical interactions.

Comparaison Avec Des Composés Similaires

2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

2-(3-Methoxybenzyl)-4-ethylthiazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid is unique due to the specific combination of the methoxybenzyl group and the thiazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Activité Biologique

2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in recent years for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, integrating findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3S. Its structure features a thiazole ring, which is known to contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar thiazole derivatives have been reported as low as 1.95 µg/mL against certain strains of bacteria, suggesting strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | 1.95 - 15.62 | Staphylococcus spp., Enterococcus faecalis |

Anti-inflammatory Effects

Thiazole compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of COX-1 and COX-2 has been observed in related thiazole derivatives, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of thiazole derivatives is a significant area of research. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, structural modifications in thiazoles have led to improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : By inhibiting enzymes like COX, these compounds can reduce the production of pro-inflammatory mediators.

- Cell Cycle Disruption : Some thiazoles interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Activity : Thiazoles may also exhibit antioxidant properties, reducing oxidative stress markers in various biological systems .

Case Studies

Recent studies have explored the pharmacological effects of thiazole derivatives in animal models:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate in acetic acid, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures. This method ensures high-purity yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, N) are essential for verifying molecular weight and composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the methoxybenzyl and methyl substituents, while IR spectroscopy confirms carboxylic acid and thiazole ring functionalities .

Q. What purification methods are recommended for isolating this compound?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/acetic acid) effectively removes impurities. For complex mixtures, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is advised .

Q. How can solubility be optimized for in vitro assays?

- Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in phosphate-buffered saline (PBS) or cell culture media (with ≤1% DMSO) is standard. Co-solvents like cyclodextrins may enhance aqueous solubility for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Systematic variation of stoichiometry (e.g., 1.1–1.5 equivalents of sodium acetate) and reaction time (3–5 hours under reflux) can maximize yield. Real-time monitoring via TLC or HPLC ensures reaction completion, while quenching with ice-water minimizes side products .

Q. What strategies resolve discrepancies between computational and experimental spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes. Deviations >5% warrant re-evaluation of solvent effects, tautomerism, or crystallographic packing forces. Cross-validation with X-ray crystallography is ideal .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound at pH 1–13 (HCl/NaOH buffers) and 25–60°C. Degradation is monitored via HPLC-UV at 254 nm, with kinetic modeling (Arrhenius equation) predicting shelf-life .

Q. What in silico approaches predict bioactivity against target receptors (e.g., dopamine D2 or serotonin 5-HT3)?

- Methodological Answer : Molecular docking (AutoDock Vina) into receptor active sites (PDB IDs: 6CM4 for D2, 6WGT for 5-HT3) evaluates binding affinity. Molecular Dynamics (MD) simulations (AMBER) assess ligand-receptor complex stability over 100 ns trajectories .

Q. How to design SAR studies for derivatives with enhanced potency?

Propriétés

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-8-12(13(15)16)18-11(14-8)7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXUITJMQQGSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC(=CC=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.